

Cefoselis Sulfate: A Comparative Analysis of Cross-Resistance with Other β -Lactam Antibiotics

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Compound of Interest

Compound Name: Cefoselis Sulfate

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This guide provides a comprehensive comparison of the in vitro activity of **Cefoselis Sulfate** against various bacterial pathogens, with a focus on cross-resistance patterns observed with other β -lactam antibiotics. The data presented is compiled from published research to offer an objective overview of Cefoselis' performance, particularly against challenging resistant strains.

Executive Summary

Cefoselis is a fourth-generation cephalosporin with a broad spectrum of antibacterial activity.^[1] This guide delves into its efficacy against clinically significant bacteria, including those producing extended-spectrum β -lactamases (ESBLs) and methicillin-resistant *Staphylococcus aureus* (MRSA). The presented data, primarily derived from a large-scale study on clinical isolates in China, highlights Cefoselis' potent activity against non-ESBL-producing Enterobacteriaceae and methicillin-sensitive *Staphylococcus aureus* (MSSA).^{[1][2]} However, like other cephalosporins, it exhibits limited activity against ESBL-producing strains and MRSA.^{[1][2]}

Comparative In Vitro Activity of Cefoselis Sulfate

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefoselis and other β -lactam antibiotics against various bacterial isolates. MIC values are a crucial

measure of an antibiotic's potency, with lower values indicating greater efficacy.

Table 1: In Vitro Activity against Enterobacteriaceae (ESBL-Negative Strains)

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
|-----------------------|-------------|---------------|---------------|--------------------|
| Escherichia coli | Cefoselis | ≤0.25 | 0.5 | 100 |
| | Cefepime | ≤0.25 | 0.5 | |
| | Ceftazidime | ≤0.5 | 1 | |
| | Ceftriaxone | ≤0.25 | ≤0.25 | |
| Klebsiella pneumoniae | Cefoselis | ≤0.25 | 1 | 94.3 |
| | Cefepime | ≤0.25 | 0.5 | |
| | Ceftazidime | ≤0.5 | 2 | |
| | Ceftriaxone | ≤0.25 | 1 | |
| Proteus mirabilis | Cefoselis | ≤0.25 | 0.5 | 97.0 |
| | Cefepime | ≤0.25 | ≤0.25 | |
| | Ceftazidime | ≤0.5 | ≤0.5 | |
| | Ceftriaxone | ≤0.25 | ≤0.25 | |

Data extracted from a study on clinical isolates in China.[\[1\]](#)

Table 2: In Vitro Activity against Enterobacteriaceae (ESBL-Positive Strains)

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
|-----------------------|-------------|---------------|---------------|--------------------|
| Escherichia coli | Cefoselis | >32 | >32 | 1.6 |
| | Cefepime | 16 | >32 | |
| | Ceftazidime | >64 | >64 | |
| | Ceftriaxone | >64 | 0 | |
| Klebsiella pneumoniae | Cefoselis | >32 | >32 | 2.1 |
| | Cefepime | >32 | >32 | |
| | Ceftazidime | >64 | >64 | |
| | Ceftriaxone | >64 | 0 | |
| Proteus mirabilis | Cefoselis | >32 | >32 | 9.1 |
| | Cefepime | 8 | >32 | |
| | Ceftazidime | 16 | >64 | |
| | Ceftriaxone | >64 | >64 | |

Data extracted from a study on clinical isolates in China.[\[1\]](#)

Table 3: In Vitro Activity against *Pseudomonas aeruginosa* and *Acinetobacter baumannii*

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
|-------------------------|-------------|---------------|---------------|--------------------|
| Pseudomonas aeruginosa | Cefoselis | 4 | 32 | 73.3 |
| | Cefepime | 4 | 16 | |
| | Ceftazidime | 2 | 16 | |
| Acinetobacter baumannii | Cefoselis | 32 | >32 | 18.7 |
| | Cefepime | 16 | >32 | |
| | Ceftazidime | 32 | >64 | |

Data extracted from a study on clinical isolates in China.[2]

Table 4: In Vitro Activity against Staphylococcus aureus

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
|----------|-------------|---------------|---------------|--------------------|
| MSSA | Cefoselis | 1 | 2 | 100 |
| | Cefepime | 2 | 4 | |
| | Ceftazidime | 4 | 8 | |
| | Ceftriaxone | 2 | 4 | |
| MRSA | Cefoselis | >32 | >32 | 0 |
| | Cefepime | >32 | >32 | |
| | Ceftazidime | >64 | >64 | |
| | Ceftriaxone | >64 | >64 | |

Data extracted from a study on clinical isolates in China.[2]

Experimental Protocols

The data presented in the tables above were primarily generated using the broth microdilution method, a standardized antimicrobial susceptibility test.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a representative methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, as referenced in the source studies.^[1]

1. Preparation of Materials:

- **Bacterial Strains:** Clinical isolates are grown overnight on appropriate agar plates (e.g., Blood Agar or MacConkey Agar) at 35-37°C.
- **Antimicrobial Agents:** Stock solutions of **Cefoselis Sulfate** and comparator β -lactams are prepared according to the manufacturer's instructions. Serial two-fold dilutions are made to achieve the desired concentration range for testing.
- **Growth Medium:** Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
- **Microtiter Plates:** Sterile 96-well microtiter plates are used to perform the dilutions and incubate the bacteria.

2. Inoculum Preparation:

- Several colonies of the pure bacterial culture are transferred to a tube of sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- This standardized suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

- The prepared antimicrobial dilutions are dispensed into the wells of the 96-well microtiter plate. Each well contains a specific concentration of a single antibiotic.
- A positive control well (containing the bacterial inoculum in broth without any antibiotic) and a negative control well (containing sterile broth only) are included on each plate.
- The standardized bacterial inoculum is added to each well (except the negative control).
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

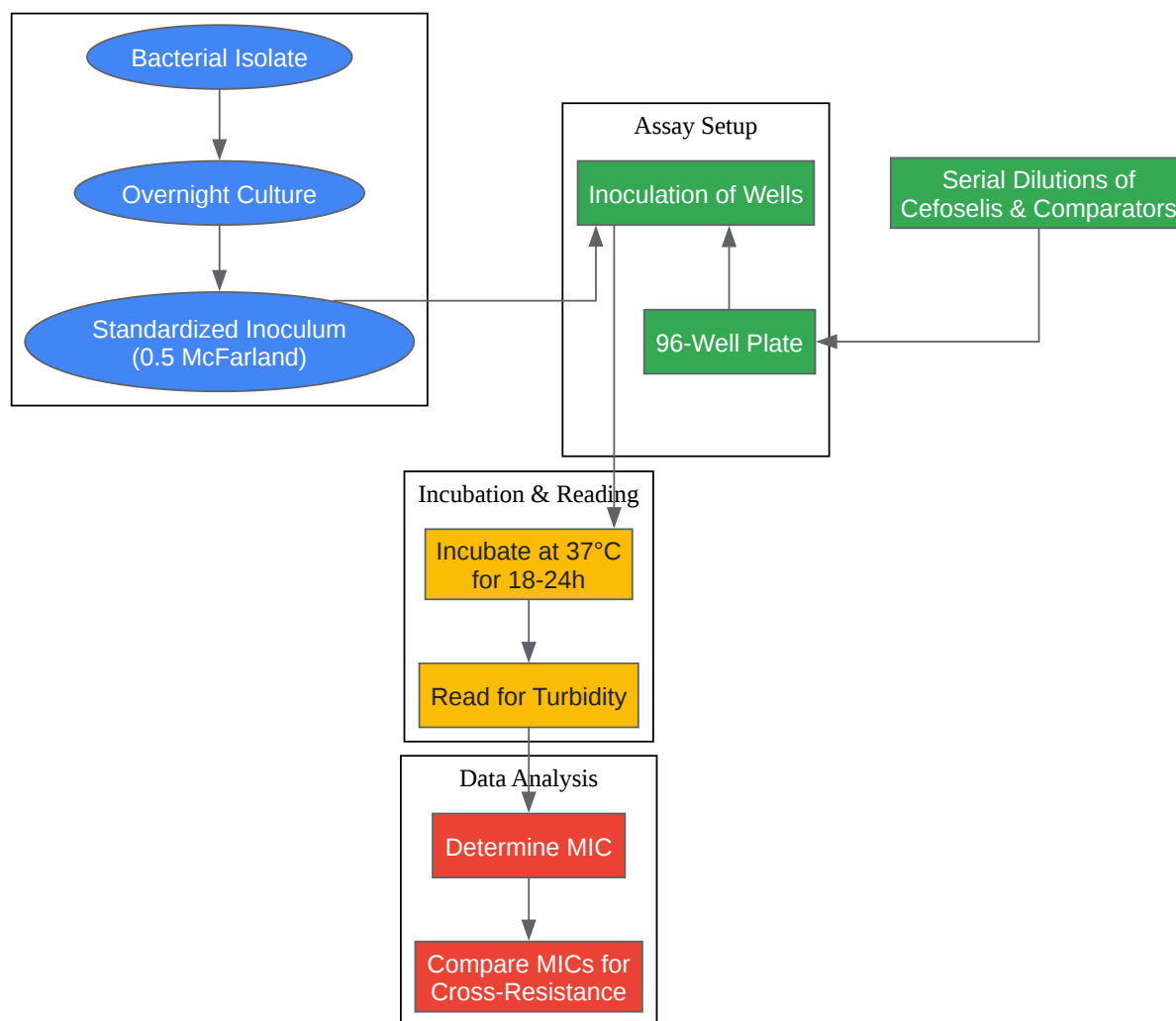
- Following incubation, the plates are examined for visible bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

5. ESBL Phenotypic Confirmation:

- For *E. coli*, *K. pneumoniae*, and *P. mirabilis*, isolates with elevated MICs to third-generation cephalosporins are tested for ESBL production.^[1]
- This is typically done by comparing the MICs of a cephalosporin (e.g., ceftazidime or cefotaxime) alone and in combination with a β -lactamase inhibitor (e.g., clavulanic acid).^[1]
- A significant reduction in the MIC (e.g., ≥ 8 -fold) in the presence of the inhibitor confirms ESBL production.^[1]

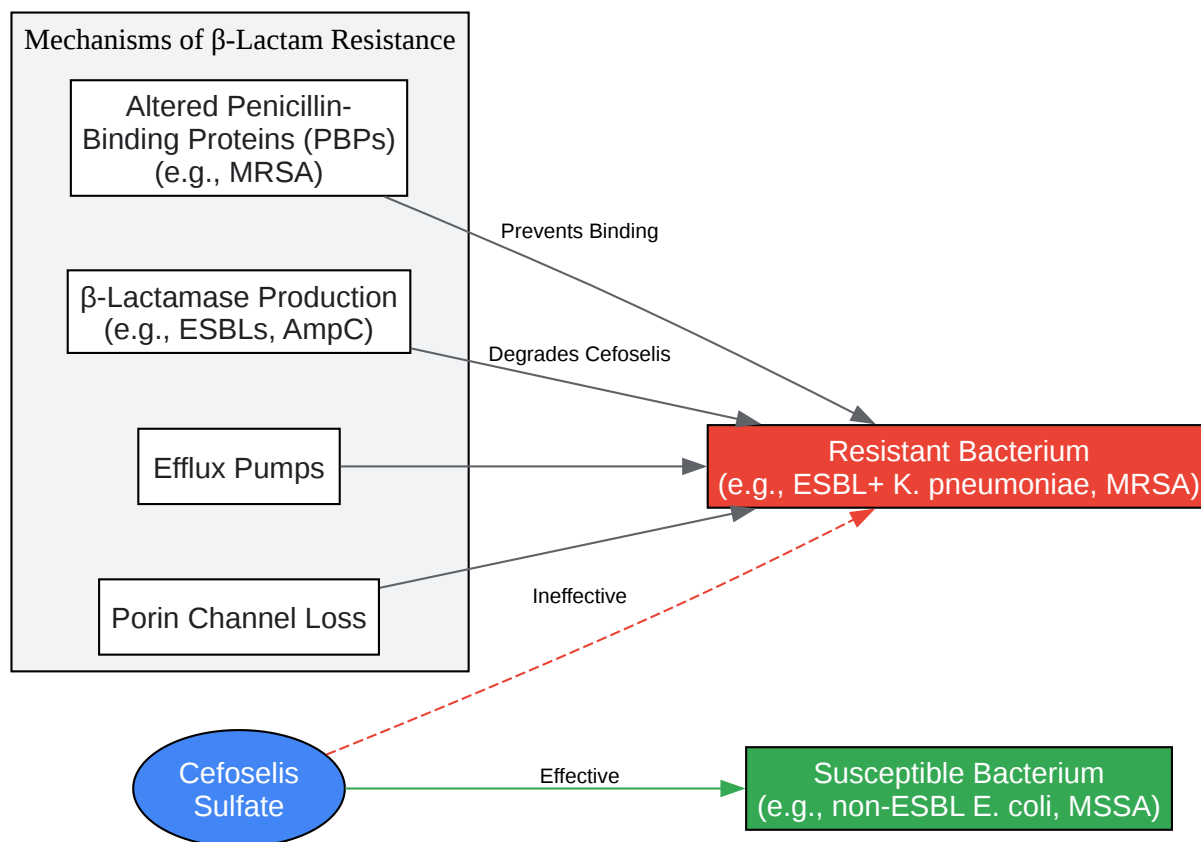
Visualizing Experimental Workflows and Resistance Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining cross-resistance and the common mechanisms of β -lactam resistance.



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Caption: Workflow for determining MIC and cross-resistance.



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References

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- 2. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
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